D-Allose-2-13C -

D-Allose-2-13C

Catalog Number: EVT-1499592
CAS Number:
Molecular Formula: C₅¹³CH₁₂O₆
Molecular Weight: 181.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Allose-2-13C is a stable isotope-labeled form of D-allose, a rare sugar that is structurally similar to D-glucose. D-allose is classified as an aldohexose, which is a six-carbon monosaccharide with an aldehyde group. It has garnered interest in various fields, including biochemistry and metabolic engineering, due to its potential health benefits and applications in food and pharmaceutical industries. The incorporation of the carbon-13 isotope into the D-allose structure allows for enhanced tracking and analysis in metabolic studies.

Synthesis Analysis

Methods

D-Allose-2-13C can be synthesized through various methods, primarily focusing on enzymatic and chemical pathways. The enzymatic synthesis often employs engineered microorganisms or enzymes that facilitate the conversion of readily available substrates into D-allose-2-13C.

  1. Enzymatic Pathway:
    • The synthesis typically begins with D-glucose, which is converted into D-fructose via D-glucose isomerase.
    • Subsequently, D-fructose is transformed into D-allulose using D-allulose 3-epimerase.
    • Finally, L-rhamnose isomerase catalyzes the conversion of D-allulose to D-allose.
    • This process can be optimized in a packed bed reactor to enhance yield and productivity .
  2. Chemical Synthesis:
    • Chemical methods involve multiple steps that may include protection-deprotection strategies, oxidation-reduction reactions, and chromatographic purification.
    • These methods can often lead to undesirable by-products and require complex purification steps .

Technical Details

The enzymatic synthesis of D-allose-2-13C has been reported to achieve significant yields under optimized conditions. For example, a study indicated that using commercial glucose isomerase in a packed bed reactor could yield approximately 150 g/L of D-allose from 500 g/L of substrate over extended periods .

Molecular Structure Analysis

Structure

D-Allose-2-13C shares the same molecular formula as its non-labeled counterpart, C6H12O6, but with one carbon atom being labeled with carbon-13. The structural representation of D-allose shows it as an aldohexose with specific stereochemistry at each carbon atom.

Data

  • Molecular Weight: Approximately 180.18 g/mol
  • Chemical Structure: The structure features an aldehyde group at C1 and hydroxyl groups attached to C2 through C6.
Chemical Reactions Analysis

Reactions

D-Allose participates in various chemical reactions typical of monosaccharides, including:

  1. Epimerization: The conversion between different sugars through enzyme-catalyzed epimerization processes.
  2. Fermentation: Engineered strains of Escherichia coli have been utilized to ferment glucose into D-allose, showcasing the metabolic pathways involved in sugar conversion .
  3. Isomerization: The conversion of other sugars into allose through specific enzymatic pathways.

Technical Details

The enzymatic reactions are characterized by high specificity and mild reaction conditions, making them preferable for green manufacturing processes . The engineered Escherichia coli was able to produce approximately 127.35 mg/L of D-allose after 84 hours under controlled conditions .

Mechanism of Action

Process

The biosynthesis of D-allose involves several key steps:

  1. Isomerization: D-glucose is first converted to D-fructose.
  2. Epimerization: The transformation of D-fructose into D-allulose occurs next.
  3. Final Conversion: L-rhamnose isomerase catalyzes the final step to yield D-allose.

This process highlights the importance of enzyme specificity and the regulatory mechanisms that control carbon fluxes during sugar metabolism .

Data

The efficiency of these pathways can be influenced by factors such as pH, temperature, substrate concentration, and enzyme activity levels.

Physical and Chemical Properties Analysis

Physical Properties

D-Allose-2-13C is a white crystalline solid at room temperature with a sweet taste similar to other sugars.

Chemical Properties

  • Solubility: Highly soluble in water due to its polar hydroxyl groups.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels and high temperatures.

Relevant analyses indicate that the introduction of carbon-13 does not significantly alter the physical properties compared to non-labeled allose.

Applications

D-Allose has potential applications in various scientific fields:

  1. Metabolic Studies: The use of D-allose-2-13C allows researchers to trace metabolic pathways involving sugar metabolism effectively.
  2. Food Industry: Its low caloric content and potential health benefits make it an attractive alternative sweetener.
  3. Pharmaceuticals: Investigated for its role in regulating blood sugar levels and potential therapeutic effects against diabetes.

Properties

Product Name

D-Allose-2-13C

Molecular Formula

C₅¹³CH₁₂O₆

Molecular Weight

181.15

Synonyms

D-Allopyranose-2-13C

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